

Preclinical Pharmacokinetic Profile of PF-06843195: An In-Depth Technical Guide

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Compound of Interest

Compound Name: PF-06843195

Cat. No.: B8216121

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Introduction

PF-06843195 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase alpha (PI3K α) isoform, a key component of the PI3K/AKT/mTOR signaling pathway.^{[1][2]}

Dysregulation of this pathway is a frequent event in human cancers, making PI3K α an attractive target for therapeutic intervention.^{[1][3]} Understanding the pharmacokinetic properties of **PF-06843195** in preclinical species is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic data for **PF-06843195**, including detailed experimental methodologies and a visualization of the relevant signaling pathway.

Pharmacokinetic Properties in Rats

The preclinical pharmacokinetic profile of **PF-06843195** has been characterized in male Wistar Han rats.^[1] The key pharmacokinetic parameters following intravenous and oral administration are summarized in the table below.

Parameter	Intravenous (2 mg/kg)	Oral (10 mg/kg)
Half-Life ($t_{1/2}$)	3.6 hours	-
Plasma Clearance (CL)	30 mL/min/kg	-
Volume of Distribution (Vd)	3.0 L/kg	-
Oral Bioavailability (F)	-	25%
Data derived from studies in Male Wistar Han Rats.		

Following intravenous administration, **PF-06843195** exhibits a moderate half-life, high plasma clearance, and a large volume of distribution, suggesting extensive distribution into tissues. The oral bioavailability was determined to be 25% in rats.

Experimental Protocols

While specific details from the primary literature's supplementary information are not publicly available, standard methodologies for such preclinical pharmacokinetic studies are well-established.

In Vivo Rat Pharmacokinetic Study (General Protocol)

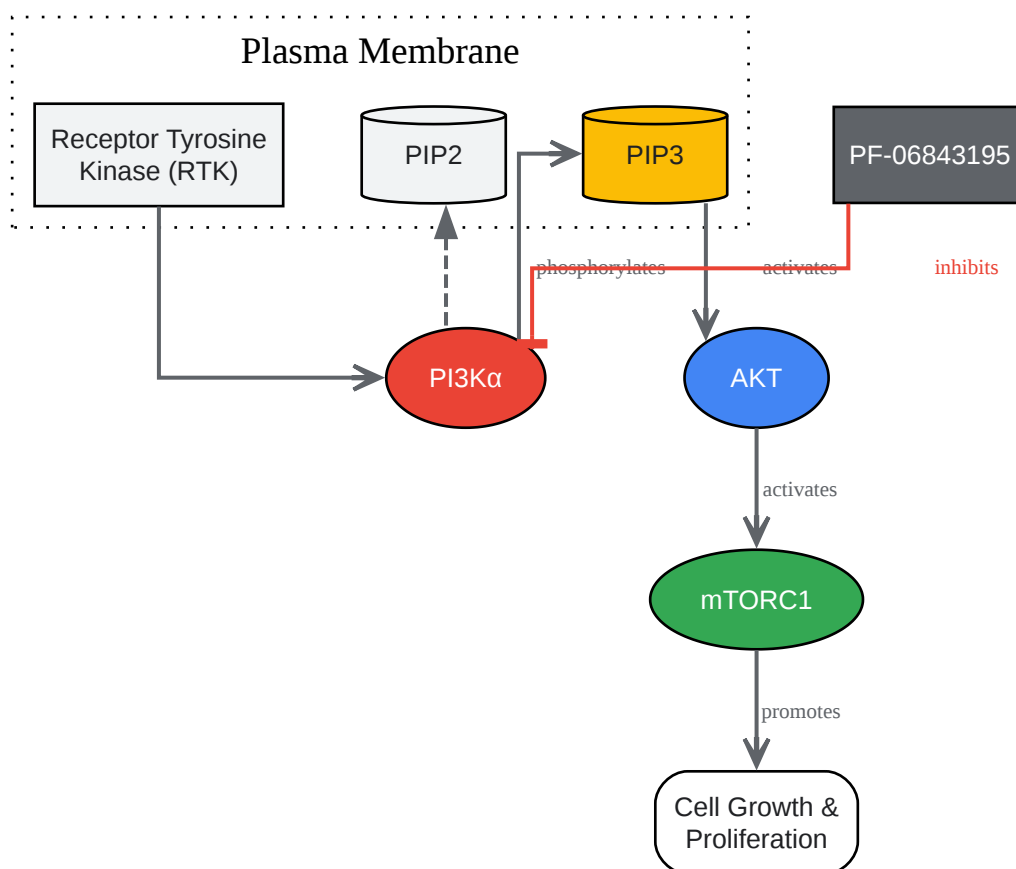
A typical experimental design for assessing the pharmacokinetics of a compound like **PF-06843195** in rats would involve the following steps:

- Animal Model: Male Wistar Han rats are commonly used for such studies.
- Dosing:
 - Intravenous (IV): The compound is typically dissolved in a suitable vehicle and administered as a bolus injection or infusion into a cannulated vein (e.g., jugular vein).
 - Oral (PO): The compound is formulated as a solution or suspension and administered via oral gavage.

- **Blood Sampling:** Blood samples are collected at predetermined time points post-dosing from a cannulated artery (e.g., carotid artery) or vein. Sampling times are designed to capture the absorption, distribution, and elimination phases of the drug.
- **Sample Processing:** Plasma is separated from whole blood by centrifugation and stored frozen until analysis.
- **Bioanalysis:** The concentration of **PF-06843195** in plasma samples is determined using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
- **Pharmacokinetic Analysis:** Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability.

Signaling Pathway

PF-06843195 exerts its therapeutic effect by inhibiting PI3K α , a critical node in the PI3K/AKT/mTOR signaling pathway. This pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism.



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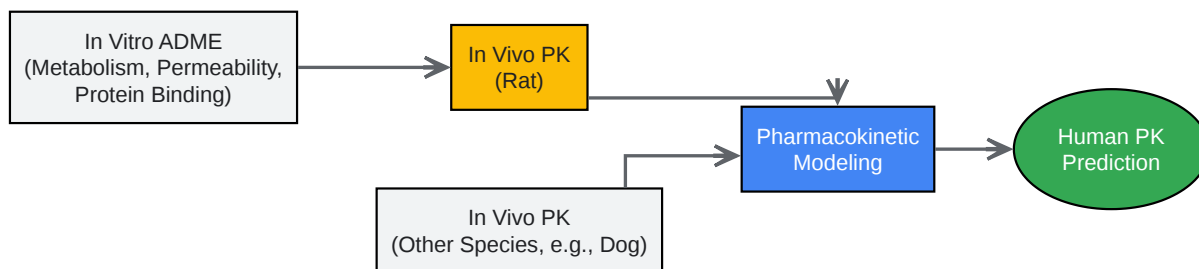
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of **PF-06843195**.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed preclinical data on the metabolism, excretion, and plasma protein binding of **PF-06843195** are not extensively available in the public domain. However, based on the high plasma clearance observed in rats, it is anticipated that the compound undergoes significant metabolism. In vitro studies using liver microsomes from various species are standard practice to investigate metabolic pathways and potential for drug-drug interactions. Similarly, plasma protein binding assays, often utilizing equilibrium dialysis, are crucial for determining the unbound fraction of the drug, which is pharmacologically active.

Experimental Workflow

The preclinical evaluation of a compound like **PF-06843195** typically follows a structured workflow to characterize its pharmacokinetic properties.



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Caption: A typical preclinical pharmacokinetic workflow for a drug candidate.

Conclusion

The available preclinical data in rats indicate that **PF-06843195** possesses pharmacokinetic properties that support further investigation. The compound is orally bioavailable and demonstrates a distribution profile consistent with tissue penetration. Further studies are required to fully elucidate its metabolic fate, excretion pathways, and pharmacokinetic profile in other preclinical species to build a comprehensive understanding for potential clinical translation. This guide provides a foundational overview for researchers and scientists involved in the development of PI3K α inhibitors.

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